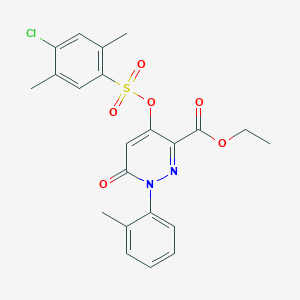![molecular formula C23H21ClFN3O2 B2884866 [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone CAS No. 497060-65-8](/img/structure/B2884866.png)
[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone" is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone generally involves a multi-step process:
Synthesis of the pyridin-3-yl core: : This step often starts with a base pyridine compound, which undergoes substitution reactions to introduce the 4-chloro-2-methylphenoxy group.
Formation of the piperazine ring: : The 4-(2-fluorophenyl)piperazine is typically synthesized separately, involving the reaction of 2-fluoroaniline with piperazine under specific conditions.
Coupling of the intermediate compounds: : The final step involves coupling the pyridin-3-yl and piperazine intermediates, facilitated by a methanone linker.
Industrial Production Methods
In industrial settings, the production may be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors or batch processing might be utilized to enhance efficiency and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically with reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: : Using agents such as lithium aluminum hydride, the compound can be reduced to amines or alcohols depending on the reaction site.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in alkaline conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: : Bromination using bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: : Phenolic compounds.
Reduction: : Secondary amines or alcohols.
Substitution: : Brominated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Used in studies involving complex organic synthesis due to its reactivity and structural complexity.
Biology
May serve as a molecular probe or intermediate in the synthesis of biologically active compounds.
Medicine
Potential use as a lead compound for drug development, particularly targeting neurological pathways.
Industry
Could be utilized in the development of advanced materials or as a chemical intermediate in the production of other high-value compounds.
Mécanisme D'action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its aromatic and heterocyclic rings enable binding to various biomolecules, affecting their function and leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(4-Chloro-2-methylphenoxy)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
[2-(4-Chloro-2-methylphenoxy)pyridin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The presence of both pyridin-3-yl and piperazine moieties in [2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone provides a distinctive chemical environment for interactions.
Remember, a chemical is only as exciting as its next reaction! What else are you curious about?
Propriétés
IUPAC Name |
[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2/c1-16-15-17(24)8-9-21(16)30-22-18(5-4-10-26-22)23(29)28-13-11-27(12-14-28)20-7-3-2-6-19(20)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMORYUHHKWFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phenyl]methyl})amine](/img/structure/B2884793.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)


![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)




![N-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884805.png)
